molecular formula C10H9NO4 B095270 4-Nitrophenyl methacrylate CAS No. 16522-41-1

4-Nitrophenyl methacrylate

Cat. No.: B095270
CAS No.: 16522-41-1
M. Wt: 207.18 g/mol
InChI Key: NACSMDAZDYUKMU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Nitrophenyl methacrylate is an organic compound that belongs to the class of aromatic methacrylates It is characterized by the presence of a nitro group attached to the phenyl ring, which is further connected to a methacrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrophenyl methacrylate is typically synthesized through the esterification reaction between 4-nitrophenol and methacryloyl chloride. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs .

Mechanism of Action

The mechanism of action of 4-nitrophenyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The nitro group on the phenyl ring is electron-withdrawing, which influences the reactivity of the compound in nucleophilic substitution reactions. In polymerization, the methacrylate moiety participates in free radical mechanisms, leading to the formation of polymers with desired properties .

Comparison with Similar Compounds

Uniqueness: 4-Nitrophenyl methacrylate is unique due to the presence of both the nitro group and the methacrylate moiety, which confer distinct reactivity and properties. Its ability to form polymers with enhanced thermal stability and photoluminescence makes it valuable in various advanced material applications .

Properties

IUPAC Name

(4-nitrophenyl) 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO4/c1-7(2)10(12)15-9-5-3-8(4-6-9)11(13)14/h3-6H,1H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NACSMDAZDYUKMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20316276
Record name 4-NITROPHENYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

207.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16522-41-1
Record name NSC301496
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=301496
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-NITROPHENYL METHACRYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20316276
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Nitrophenyl methacrylate
Reactant of Route 2
Reactant of Route 2
4-Nitrophenyl methacrylate
Reactant of Route 3
Reactant of Route 3
4-Nitrophenyl methacrylate
Reactant of Route 4
4-Nitrophenyl methacrylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.